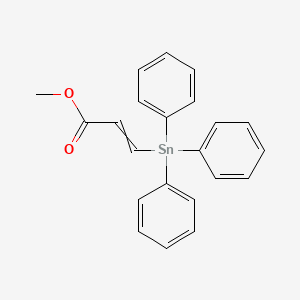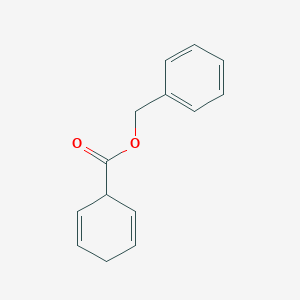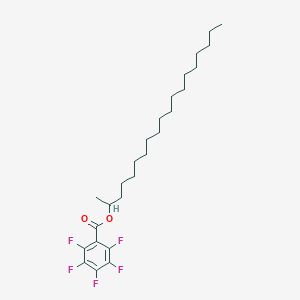
Methyl 3-(triphenylstannyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(triphenylstannyl)prop-2-enoate is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a triphenylstannyl group attached to a prop-2-enoate moiety, making it a valuable reagent in organic synthesis and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(triphenylstannyl)prop-2-enoate typically involves the reaction of methyl acrylate with triphenyltin hydride. This reaction is often carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(triphenylstannyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triphenylstannyl group to other tin-containing species.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Applications De Recherche Scientifique
Methyl 3-(triphenylstannyl)prop-2-enoate has several scientific research applications:
Biology: The compound’s organotin moiety makes it useful in studying biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of organotin compounds.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mécanisme D'action
The mechanism of action of Methyl 3-(triphenylstannyl)prop-2-enoate involves its interaction with molecular targets through its organotin moiety The triphenylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(tributylstannyl)prop-2-enoate: Similar in structure but with tributylstannyl instead of triphenylstannyl.
Methyl 3-(bromomethyl)but-3-enoate: Contains a bromomethyl group instead of a stannyl group.
Uniqueness
Methyl 3-(triphenylstannyl)prop-2-enoate is unique due to its triphenylstannyl group, which imparts distinct reactivity and biological activity compared to its tributylstannyl and bromomethyl analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
203320-01-8 |
|---|---|
Formule moléculaire |
C22H20O2Sn |
Poids moléculaire |
435.1 g/mol |
Nom IUPAC |
methyl 3-triphenylstannylprop-2-enoate |
InChI |
InChI=1S/3C6H5.C4H5O2.Sn/c3*1-2-4-6-5-3-1;1-3-4(5)6-2;/h3*1-5H;1,3H,2H3; |
Clé InChI |
OIHVXTRTSJWUBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)

![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)


![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)

![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
